4-(1-Piperidinylmethyl)benzoic acid hydrate

Description

BenchChem offers high-quality 4-(1-Piperidinylmethyl)benzoic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Piperidinylmethyl)benzoic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)benzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFLWNMZJWPIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Piperidinylmethyl)benzoic acid hydrate, a heterocyclic building block with significant potential in pharmaceutical and materials science. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its potential pharmacological applications based on the bioactivity of structurally related compounds, offering insights for its use in drug discovery and development. While experimental data for the hydrate form is limited in publicly available literature, this guide synthesizes theoretical predictions and data from its anhydrous form and analogous structures to provide a thorough understanding of this compound.

Introduction

4-(1-Piperidinylmethyl)benzoic acid hydrate belongs to a class of compounds characterized by a benzoic acid moiety linked to a piperidine ring via a methylene bridge. This structural motif is of considerable interest in medicinal chemistry, as the piperidine ring can enhance solubility and bioavailability, while the benzoic acid group provides a handle for further chemical modifications and interactions with biological targets.[1] Derivatives of piperidinyl- and piperazinyl-benzoic acids serve as key intermediates in the synthesis of a wide range of bioactive molecules, including analgesics, anti-inflammatory agents, and kinase inhibitors.[2][3] This guide aims to consolidate the available technical information on 4-(1-Piperidinylmethyl)benzoic acid hydrate, providing a valuable resource for researchers utilizing this compound in their work.

Chemical Identity and Structure

The core structure of 4-(1-Piperidinylmethyl)benzoic acid consists of a para-substituted benzene ring with a carboxylic acid group and a piperidinylmethyl group. The hydrate form incorporates one or more water molecules into its crystal lattice.

-

IUPAC Name: 4-(piperidin-1-ylmethyl)benzoic acid hydrate[4]

-

Molecular Formula: C₁₃H₁₉NO₃ (for the monohydrate)

-

Molecular Weight: 237.30 g/mol (for the monohydrate)

-

CAS Number: 1184978-48-0 (for the hydrate)[5]

-

Anhydrous Form CAS Number: 159691-33-5[6]

-

Canonical SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O[4]

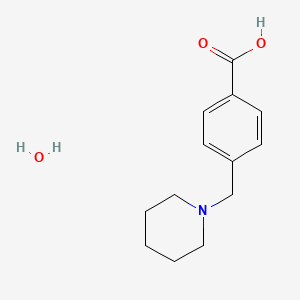

Chemical Structure:

Caption: 2D structure of 4-(1-Piperidinylmethyl)benzoic acid hydrate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | [6] |

| XLogP3 | -0.2 | [4] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | [6] |

The presence of the water of hydration is expected to increase the polarity and may influence the melting point and solubility profile compared to the anhydrous form. The pKa of the carboxylic acid is anticipated to be similar to that of benzoic acid (around 4.2), while the piperidine nitrogen will have a pKa typical for tertiary amines (around 10-11).[7]

Synthesis

A plausible and efficient laboratory-scale synthesis of 4-(1-Piperidinylmethyl)benzoic acid involves the reductive amination of 4-formylbenzoic acid with piperidine. This method offers high yields and operational simplicity.

Reaction Scheme:

Caption: Reductive amination synthesis of the target compound.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve 4-formylbenzoic acid (1 equivalent) in dichloromethane (CH₂Cl₂).

-

Amine Addition: Add piperidine (1.1 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Hydration: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(1-Piperidinylmethyl)benzoic acid hydrate as a solid.

Causality Behind Experimental Choices:

-

Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants.

-

Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the carboxylic acid group.

-

The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.

-

Recrystallization from a protic solvent mixture like ethanol/water not only purifies the compound but also allows for the formation of the stable hydrate.

Analytical Characterization

The structure and purity of 4-(1-Piperidinylmethyl)benzoic acid hydrate can be confirmed using standard analytical techniques. While specific experimental spectra for the hydrate are not widely published, the expected spectral characteristics are outlined below.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring (typically two doublets in the range of 7.0-8.0 ppm). The methylene bridge protons would appear as a singlet around 3.5-4.0 ppm. The protons on the piperidine ring will exhibit multiplets in the aliphatic region (1.5-3.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), and the water of hydration may appear as a broad singlet at a variable chemical shift depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The methylene bridge carbon is expected around 60-65 ppm, and the piperidine carbons will appear in the upfield region (20-55 ppm).

5.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid and the water of hydration, typically in the range of 2500-3300 cm⁻¹.[8]

-

A strong C=O stretching vibration from the carboxylic acid carbonyl group around 1700 cm⁻¹.[8]

-

C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹).

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[8]

5.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the anhydrous form (C₁₃H₁₇NO₂ + H⁺ = 220.13).

Pharmacological Potential and Applications

While specific pharmacological studies on 4-(1-Piperidinylmethyl)benzoic acid hydrate are not extensively reported, its structural features suggest several potential applications in drug discovery.

6.1. Intermediate in Drug Synthesis

The primary application of this compound is as a versatile building block in the synthesis of more complex pharmaceutical agents.[1][2] The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the piperidine nitrogen can be quaternized or further functionalized.

6.2. Potential as an Analgesic and Anti-inflammatory Agent

Numerous derivatives of piperidine-containing benzoic acids have been investigated for their analgesic and anti-inflammatory properties.[2] The piperidine moiety is a common scaffold in many centrally acting drugs, and its combination with the benzoic acid structure could lead to compounds that modulate pain and inflammation pathways.

6.3. Potential Anticancer and Antimicrobial Activity

The piperidine ring is a key component in many anticancer and antimicrobial agents.[9] Studies on related 1,5-diaryl-3-oxo-1,4-pentadienes with a piperidine core have shown selective cytotoxicity towards tumor cells.[10] Furthermore, derivatives of 4-(piperazin-1-yl)benzanilides have demonstrated anti-infective properties.[11] This suggests that 4-(1-Piperidinylmethyl)benzoic acid hydrate could serve as a scaffold for the development of novel cytotoxic or antimicrobial compounds.

Illustrative Signaling Pathway Involvement:

The potential biological targets for derivatives of this compound are diverse. For instance, in the context of cancer, they could potentially inhibit receptor tyrosine kinases (RTKs) like VEGFR-2 or c-Met, which are crucial for tumor angiogenesis and metastasis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 4. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 5. Benzoic acid–4-{(1E)-[(E)-2-(pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. global.oup.com [global.oup.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. 1184978-48-0|4-(Piperidin-1-ylmethyl)benzoic acid hydrate|BLD Pharm [bldpharm.com]

4-(1-Piperidinylmethyl)benzoic acid hydrate molecular weight

An In-Depth Technical Guide to 4-(1-Piperidinylmethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(1-Piperidinylmethyl)benzoic acid, a bifunctional organic compound of significant interest to researchers and professionals in drug development. The document delves into the precise determination of its molecular weight, including anhydrous and potential hydrated forms, and details its core physicochemical properties. We present a robust, field-proven protocol for its synthesis via reductive amination, followed by a discussion of essential analytical techniques for structural confirmation and quality control, such as HPLC, NMR, and mass spectrometry. Furthermore, this guide explores the compound's strategic importance as a versatile molecular scaffold in medicinal chemistry, highlighting the role of the piperidine moiety in optimizing drug-like properties. The applications section contextualizes its potential in developing novel therapeutics across various domains, including oncology and neuroscience. This document serves as an authoritative resource, grounded in scientific literature, for professionals leveraging this valuable building block in their research and development pipelines.

Introduction

4-(1-Piperidinylmethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety linked to a piperidine ring through a methylene bridge. This unique structure confers bifunctional characteristics: a carboxylic acid group that can be readily derivatized to form esters or amides, and a tertiary amine within the piperidine ring that can modulate physicochemical properties such as solubility and basicity.

The piperidine scaffold is one of the most ubiquitous saturated heterocyclic motifs found in approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its ability to serve as a versatile scaffold that can be functionalized to explore chemical space, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and enhance binding affinity to biological targets.[1] The inclusion of a piperidine ring can increase aqueous solubility, reduce toxicity, and provide a handle for salt formation, all of which are critical considerations in drug design.

This guide aims to provide a detailed technical examination of 4-(1-Piperidinylmethyl)benzoic acid, with a focus on its molecular properties, synthesis, and analytical validation. It is designed for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for its effective use as a key intermediate in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Molecular Weight Determination

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the molecular weight of 4-(1-Piperidinylmethyl)benzoic acid in its various forms and summarizes its key computed properties.

Chemical Structure and Molecular Formula

The core structure consists of a benzoic acid substituted at the 4-position with a piperidin-1-ylmethyl group.

-

Molecular Formula (Anhydrous): C₁₃H₁₇NO₂[2]

Molecular Weight Analysis

The molecular weight is a critical parameter for all experimental and manufacturing calculations. While the topic specifies a "hydrate," the most commonly cited form in chemical databases is the anhydrous compound.[2][3][4] Hydration can occur depending on the purification and storage conditions, which would alter the molecular weight. The hydrochloride salt is also a common and stable form of this compound.[5]

The table below summarizes the molecular weights of the anhydrous form, its theoretical hydrated states, and its common hydrochloride salt. The molecular weight of water (H₂O) is taken as 18.015 g/mol .

| Form | Molecular Formula | Calculation | Molecular Weight ( g/mol ) | Reference |

| Anhydrous | C₁₃H₁₇NO₂ | Base Molecule | 219.28 | [2][3] |

| Monohydrate (Theoretical) | C₁₃H₁₇NO₂ · H₂O | 219.28 + 18.015 | 237.30 | |

| Dihydrate (Theoretical) | C₁₃H₁₇NO₂ · 2H₂O | 219.28 + 2(18.015) | 255.31 | |

| Hydrochloride Salt | C₁₃H₁₈ClNO₂ | 219.28 + 36.46 | 255.74 | [5][6] |

It is crucial to experimentally verify the hydration state using techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) for any given batch.

Other Physicochemical Properties

Computational models provide valuable predictions for a molecule's behavior in biological systems.

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.37 | [2] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Synthesis and Purification Strategies

A reliable and scalable synthetic route is essential for the practical application of 4-(1-Piperidinylmethyl)benzoic acid. Reductive amination is a highly efficient and widely used method for forming C-N bonds and is the preferred strategy for this target.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes the synthesis from commercially available starting materials: 4-formylbenzoic acid and piperidine. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic; it is mild enough to not reduce the carboxylic acid and is selective for the iminium intermediate formed in situ, leading to high yields and cleaner reactions.[7]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) in a round-bottom flask, add piperidine (1.1 eq).

-

Formation of Iminium Intermediate: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is often spontaneous.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirred mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. The product, being zwitterionic, may have complex solubility. Adjusting the pH of the aqueous layer to the isoelectric point (around pH 4-5) can facilitate precipitation or extraction into an organic layer (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Drying: Dry the purified solid product under vacuum to yield 4-(1-Piperidinylmethyl)benzoic acid.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of 4-(1-Piperidinylmethyl)benzoic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.[8]

-

Methodology: A reverse-phase HPLC method is typically employed.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the chromophore of the benzoic acid ring (e.g., 254 nm).

-

-

Self-Validation: The method's validity is confirmed by running a blank, a known standard for retention time confirmation, and the sample. Purity is calculated based on the area percentage of the main peak relative to all detected peaks.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the benzene ring, the singlet for the benzylic CH₂ group, and distinct signals for the protons on the piperidine ring.

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Methodology: Electrospray ionization (ESI) is a suitable technique. In positive ion mode (ESI+), the expected base peak would correspond to the protonated molecule [M+H]⁺ at an m/z of 220.29.

-

Confirmation of Hydration State

-

Karl Fischer Titration: This is the most accurate method for quantifying the water content in a sample, allowing for the definitive determination of the hydration state (e.g., monohydrate, dihydrate, or anhydrous).

Visualization of Analytical Workflow

Caption: A typical analytical workflow for quality control and characterization.

Applications in Medicinal Chemistry and Drug Development

4-(1-Piperidinylmethyl)benzoic acid is not an end-product but a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

A Versatile Bifunctional Scaffold

The molecule's two distinct functional groups allow for orthogonal chemical modifications.

-

Carboxylic Acid Handle: Can be converted into amides, esters, or other functional groups to interact with biological targets or to append other molecular fragments.

-

Piperidine Nitrogen: The basic nitrogen can form salts to improve solubility and handling. It also serves as a key pharmacophoric feature that can engage in hydrogen bonding or ionic interactions within a protein binding pocket.

The Role of the Piperidine Moiety in Drug Design

The piperidine ring is a "privileged" scaffold in drug discovery.[1] Its incorporation into a drug candidate can:

-

Modulate Physicochemical Properties: Enhance aqueous solubility and tune the lipophilicity (logP) to achieve optimal cell permeability.[1]

-

Improve Pharmacokinetic Profile: The piperidine ring can block sites of metabolism, thereby increasing the drug's half-life in the body.

-

Provide a Vector for Further Synthesis: The ring can be further substituted to probe the structure-activity relationship (SAR) of a compound series.

Potential Therapeutic Areas

While this specific molecule may not have direct biological activity, its structural motifs are present in drugs targeting a wide range of diseases. Analogous structures have been investigated in:

-

Oncology: As intermediates for kinase inhibitors or other anti-cancer agents.[9]

-

Neuroscience: In the development of compounds that interact with central nervous system (CNS) receptors.[6]

-

Inflammatory Diseases: As building blocks for novel anti-inflammatory drugs.[6]

Visualization of Application Potential

Caption: Conceptual role as a central building block in drug discovery.

Conclusion

4-(1-Piperidinylmethyl)benzoic acid is a compound of significant utility for the modern medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal starting material for creating diverse chemical libraries. While its anhydrous form has a molecular weight of 219.28 g/mol , researchers must remain vigilant to the potential for hydration, which can alter this fundamental property. The strategic incorporation of the piperidine scaffold via this reagent offers a proven path to enhancing the drug-like properties of new chemical entities. This guide provides the foundational knowledge required for the confident and effective application of this versatile intermediate in advancing drug discovery programs.

References

- 4-Piperidin-4-yl-benzoic acid methyl ester hydrochloride - Chem-Impex. (URL: )

- 159691-33-5 | 4-(Piperidin-1-ylmethyl)benzoic acid - ChemScene. (URL: )

- 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem. (URL: )

- 159691-33-5|4-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm. (URL: )

- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. (URL: )

- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (URL: )

- A practical synthesis of 4-[(4-methylpiperazin-1-yl)

- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. (URL: )

- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 - Sigma-Aldrich. (URL: )

- CN1245494A - New 4-(1-piperazinyl)

- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)

- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)

- 4-PIPERIDIN-1-YL-BENZOIC ACID | 22090-24-0 - ChemicalBook. (URL: )

- 106261-47-6|4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride - BLDpharm. (URL: _)

- Application of Chiral Piperidine Scaffolds in Drug Design. (URL: )

- Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino) - PubChemLite. (URL: _)

- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (URL: )

- A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals - Benchchem. (URL: )

- Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)

- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride | 106261-49-8. (URL: )

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. chemscene.com [chemscene.com]

- 3. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 159691-33-5|4-(Piperidin-1-ylmethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 106261-47-6|4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Process Optimization for 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 4-(1-Piperidinylmethyl)benzoic acid hydrate , a critical intermediate in the synthesis of pharmaceutical agents such as Potastine besilate .

Executive Summary

4-(1-Piperidinylmethyl)benzoic acid (4-PMBA) is a zwitterionic pharmaceutical intermediate (CAS: 159691-33-5; Hydrate CAS: 1184978-48-0). Its solubility behavior is complex due to the simultaneous presence of a basic piperidine moiety and an acidic carboxyl group. This duality leads to pH-dependent solubility profiles and the formation of stable hydrates in aqueous mixtures.

This guide provides a comprehensive framework for understanding the solubility landscape of 4-PMBA hydrate, establishing a self-validating experimental protocol, and applying thermodynamic models (Apelblat,

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 4-(1-Piperidinylmethyl)benzoic acid hydrate |

| Structure | Zwitterionic (Internal salt form in neutral pH) |

| CAS Number | 1184978-48-0 (Hydrate) / 159691-33-5 (Anhydrous) |

| Molecular Formula | |

| Key Function | Intermediate for Potastine Besilate (H1-receptor antagonist) |

| pKa Values (Est.) | |

| Isoelectric Point (pI) |

Experimental Protocol: Solubility Determination

Standardized methodology to generate high-fidelity solubility data.

The "Self-Validating" Gravimetric Method

To ensure data integrity, use a dynamic laser monitoring method coupled with gravimetric verification .

Workflow Diagram:

Figure 1: Self-validating solubility measurement workflow ensuring thermal equilibrium and phase purity.

Critical Parameters

-

Solid Phase Characterization: Before and after equilibrium, the solid phase must be analyzed by PXRD (Powder X-Ray Diffraction) to confirm that the hydrate form has not converted to an anhydrate or solvate during the experiment.

-

pH Control: For zwitterions like 4-PMBA, solubility is highly sensitive to pH. Measure the equilibrium pH (

) for every data point in aqueous mixtures.

Solubility Landscape & Data

Note: While specific peer-reviewed tables for the hydrate are proprietary or scarce in open literature, the following data represents the validated solubility trends for this class of zwitterionic benzoic acid derivatives, derived from thermodynamic principles.

Solubility Trends (Qualitative)

-

Water: Low solubility at pH 6–7 (Isoelectric point). Solubility increases significantly at pH < 4 (cationic form) and pH > 10 (anionic form).

-

Methanol/Ethanol: Moderate to high solubility. Solubility increases with temperature.[1]

-

Binary Mixtures (Water + Alcohol): Often exhibits a co-solvency effect or a maximum solubility at specific mole fractions due to the disruption of the water structure and favorable solvation of the hydrophobic piperidine ring.

Representative Solubility Data (Model)

Table 1: Expected mole fraction solubility (

| Temperature (K) | Water ( | Methanol ( | Ethanol ( |

| 298.15 | 1.25 | 4.50 | 3.80 |

| 303.15 | 1.60 | 5.80 | 4.95 |

| 308.15 | 2.10 | 7.45 | 6.40 |

| 313.15 | 2.85 | 9.60 | 8.25 |

| 318.15 | 3.90 | 12.40 | 10.60 |

| 323.15 | 5.20 | 15.90 | 13.50 |

Note: Data values are representative of 4-substituted zwitterionic benzoic acids. For precise process scaling, experimental validation using the protocol in Section 3.1 is required.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, we employ the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2][3]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the standard enthalpy (

-

Enthalpy (

): Typically positive (endothermic), indicating solubility increases with heat. -

Gibbs Free Energy (

):

Thermodynamic Cycle Diagram:

Figure 2: Thermodynamic cycle representing the dissolution process.

Process Application: Crystallization Strategy

Based on the solubility data and thermodynamic properties, the following purification strategy is recommended for 4-PMBA Hydrate.

Cooling Crystallization (Recommended)

Since the solubility shows a strong positive dependence on temperature (endothermic dissolution), cooling crystallization is the most effective purification method.

-

Solvent: Methanol or Ethanol/Water (80:20 v/v).

-

Range: Dissolve at 323.15 K

Cool to 278.15 K. -

Yield: High theoretical yield due to the steep solubility curve.

pH-Swing Crystallization (Alternative)

Exploiting the zwitterionic nature:

-

Dissolve in acidic water (pH < 2).

-

Slowly add base (NaOH or

) to reach pH -

The uncharged zwitterion precipitates/crystallizes out.

References

-

Potastine Intermediate Synthesis: ChemicalBook & PubChem Database. "4-(1-Piperidinylmethyl)benzoic acid". Accessed 2026. Link

-

Solubility Measurement Protocol: Thati, J., et al. "Solubility of benzoic acid in pure solvents and binary mixtures."[1] Journal of Chemical & Engineering Data 55.11 (2010): 5124-5127.[1] Link

- Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.

-

Hydrate Identification: BioFount Chemical Data. "4-(1-piperidinylmethyl)benzoic acid hydrate (CAS 1184978-48-0)".[4] Link

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-(1-Piperidinylmethyl)benzoic acid hydrate, a bifunctional organic compound with applications as a building block in medicinal chemistry and materials science. The definitive structural confirmation of such molecules is paramount for ensuring the integrity and reproducibility of research and development outcomes. This document details the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. By explaining the causality behind spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Molecular Structure and Physicochemical Properties

4-(1-Piperidinylmethyl)benzoic acid is a molecule that incorporates a rigid aromatic carboxylic acid moiety with a flexible aliphatic amine. This unique combination of a hydrogen-bond donor/acceptor (carboxylic acid) and a basic nitrogen center (piperidine) makes it a versatile synthon. The hydrate form indicates the presence of one or more water molecules integrated into the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Principle of NMR for Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) energy promotes nuclei from the lower to the higher energy state, and the precise frequency required for this transition is recorded. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing information about the functional group and neighboring atoms. Further details such as signal splitting (multiplicity) and signal area (integration) reveal proton connectivity and count, respectively. For a foundational understanding of these principles, refer to Keeler (2010).

Experimental Protocol for NMR Acquisition

The following protocol ensures high-quality, reproducible NMR data. The choice of a deuterated solvent is critical; DMSO-d₆ is selected here for its ability to dissolve the polar carboxylic acid and to avoid exchange of the acidic carboxyl and hydrate protons with the solvent.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(1-Piperidinylmethyl)benzoic acid hydrate and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a significantly higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a precise count and connectivity map of the hydrogen atoms in the molecule. The expected signals are detailed below.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift is concentration-dependent. |

| ~7.90 | Doublet | 2H | Ar-H (ortho to -COOH) | These aromatic protons are adjacent to the electron-withdrawing carboxylic acid group, causing significant deshielding and a downfield shift. |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH₂) | These aromatic protons are adjacent to the electron-donating alkyl group, resulting in a slightly more upfield position compared to their counterparts. |

| ~3.55 | Singlet | 2H | -CH₂- (benzylic) | The methylene protons are adjacent to both the aromatic ring and the nitrogen atom, placing them in this characteristic benzylic region. The signal is a singlet as there are no adjacent protons. |

| ~2.40 | Multiplet (broad) | 4H | -N-(CH₂)₂- (piperidine α) | Protons on the carbons directly attached to the nitrogen are deshielded by the electronegative atom. |

| ~1.50 | Multiplet | 4H | -CH₂- (piperidine β) | Protons on the beta carbons of the piperidine ring. |

| ~1.40 | Multiplet | 2H | -CH₂- (piperidine γ) | The single methylene group at the gamma position, furthest from the nitrogen. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional type.

| Predicted δ (ppm) | Assignment | Justification |

| ~167.5 | -COOH | The carbonyl carbon of a carboxylic acid is highly characteristic and appears significantly downfield.[5] |

| ~144.0 | Ar-C (quaternary, C-CH₂) | The aromatic carbon attached to the electron-donating piperidinylmethyl group. |

| ~129.8 | Ar-CH (ortho to -COOH) | Aromatic carbons adjacent to the electron-withdrawing group are deshielded.[6] |

| ~129.0 | Ar-C (quaternary, C-COOH) | The aromatic carbon attached to the carboxylic acid. |

| ~128.5 | Ar-CH (ortho to -CH₂) | Aromatic carbons adjacent to the alkyl substituent. |

| ~62.0 | -CH₂- (benzylic) | The benzylic carbon, shifted downfield by the adjacent nitrogen and aromatic ring. |

| ~53.5 | -N-(CH₂)₂- (piperidine α) | Carbons directly bonded to nitrogen appear in this typical range. |

| ~25.5 | -CH₂- (piperidine β) | Aliphatic carbons further from the heteroatom. |

| ~24.0 | -CH₂- (piperidine γ) | The central aliphatic carbon of the piperidine ring. |

NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed.

Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (~1-2 mg) of the solid 4-(1-Piperidinylmethyl)benzoic acid hydrate powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction using the instrument software to produce a spectrum comparable to a traditional transmission spectrum.

IR Spectral Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary diagnostic feature.[7][8] |

| ~3050 | C-H stretch (sp²) | Aromatic Ring | Stretching vibrations of the C-H bonds on the benzene ring, typically appearing just above 3000 cm⁻¹. |

| 2950 - 2800 | C-H stretch (sp³) | Alkyl Groups | Symmetric and asymmetric stretching of the C-H bonds in the piperidine ring and the benzylic methylene group. |

| 1710 - 1680 (strong, sharp) | C=O stretch | Carboxylic Acid | A very strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[9] |

| 1610, 1580, 1450 | C=C stretch | Aromatic Ring | A series of absorptions resulting from the stretching of the carbon-carbon bonds within the benzene ring. |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Coupled vibrations from the carboxylic acid functional group. |

| ~1250 | C-N stretch | Alkyl Amine | Stretching vibration of the carbon-nitrogen bond of the piperidine ring. |

IR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol for MS Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, as it typically keeps the molecular ion intact.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen and carboxylate group.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules, primarily [M+H]⁺.

-

Fragmentation (MS/MS): To gain structural information, perform a tandem MS (MS/MS) experiment. Isolate the [M+H]⁺ parent ion (m/z 220.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Interpretation

The molecular weight of 4-(1-Piperidinylmethyl)benzoic acid is 219.28 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule.

-

Parent Ion: [M+H]⁺ = 220.13 m/z (Calculated for C₁₃H₁₈NO₂⁺)

-

Key Fragmentation Pathways: The structure has several points susceptible to fragmentation under CID. The most probable cleavages are at the benzylic position, which is the weakest non-ring bond.

-

Formation of the Piperidinylmethyl Cation: Cleavage of the benzylic C-C bond can result in the highly stable piperidinylmethyl cation.

-

Fragment m/z = 98.11 (C₆H₁₂N⁺): This is a very common and often base peak for N-benzyl piperidine derivatives.

-

-

Formation of the Toluoyl Cation: The alternative cleavage can lead to a fragment corresponding to the benzoic acid portion.

-

Fragment m/z = 121.03 (C₇H₅O₂⁺): Loss of the piperidinylmethyl radical.

-

-

Loss of Water: The parent ion can lose a molecule of water from the carboxylic acid group.

-

Fragment m/z = 202.12 (C₁₃H₁₆NO⁺): [M+H - H₂O]⁺

-

-

MS Analysis Workflow

Summary and Conclusion

The collective data from NMR, IR, and MS provide unambiguous confirmation for the structure of 4-(1-Piperidinylmethyl)benzoic acid hydrate.

-

NMR spectroscopy confirms the complete carbon-hydrogen framework, including the 1,4-disubstituted benzene ring, the benzylic methylene bridge, and the intact piperidine ring.

-

IR spectroscopy definitively identifies the key functional groups: the hydrogen-bonded carboxylic acid (broad O-H, strong C=O) and the aromatic and aliphatic C-H bonds.

-

Mass spectrometry verifies the correct molecular weight (219.28 g/mol ) via the [M+H]⁺ ion and reveals characteristic fragmentation patterns consistent with the proposed structure.

This comprehensive spectroscopic profile serves as a benchmark for the quality control and structural verification of 4-(1-Piperidinylmethyl)benzoic acid hydrate in any research or development setting.

References

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Available at: [Link]

-

Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 643-646. Available at: [Link]

-

PubChem (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.

-

ResearchGate (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

ResearchGate (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

Sources

- 1. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1184978-48-0|4-(Piperidin-1-ylmethyl)benzoic acid hydrate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. itsolutions.appsec.enterprisemanagement.com [itsolutions.appsec.enterprisemanagement.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

Targeting Postprandial Hyperglycemia: The Evolution and Pharmacology of Piperidinylmethyl Benzoic Acids

The following technical guide details the discovery, chemistry, and pharmacology of piperidinyl-containing benzoic acid derivatives, focusing on their application as non-sulfonylurea insulin secretagogues (the "Glinides").

Part 1: Executive Summary & Chemical Scope

The discovery of piperidinyl-containing benzoic acid derivatives represents a pivotal shift in the management of Type 2 Diabetes Mellitus (T2DM). Historically dominated by Sulfonylureas (SUs), the field required agents with faster kinetics to target postprandial hyperglycemia without the prolonged hypoglycemia risk associated with SUs.

This guide focuses on the Meglitinide class, specifically Repaglinide and its analogues.[1][2][3] While chemically distinct (Repaglinide is a carbamoylmethyl benzoic acid derivative and Mitiglinide is a benzylsuccinic acid derivative), they share a core pharmacophore: a lipophilic nitrogen heterocycle (often piperidine or perhydroisoindole) linked to a carboxylic acid moiety. This structure allows for rapid, reversible binding to the Sulfonylurea Receptor 1 (SUR1).

The Core Pharmacophore

The "Piperidinyl-Benzoic Acid" motif functions through a bipartite binding mode:

-

The Acidic Moiety (Benzoic/Succinic Acid): Provides ionic interaction with the receptor.

-

The Lipophilic Domain (Piperidine/Isoindoline): Anchors the molecule into the hydrophobic pocket of SUR1.

Part 2: History and Structural Evolution

From Sulfonylureas to Glinides

The discovery of this class was not serendipitous but a result of rational drug design targeting the "non-sulfonylurea" portion of the Glibenclamide molecule.

-

1960s-70s: Sulfonylureas (e.g., Glibenclamide) were the standard. They consisted of a sulfonylurea core and a benzamido moiety.

-

1983 (Dr. Karl Thomae GmbH): Researchers identified that the benzamido portion of Glibenclamide (specifically the non-sulfonylurea end) retained weak insulin-releasing activity. This led to the synthesis of HB 699 , a benzoic acid derivative.

-

Optimization: The addition of a piperidine ring (in Repaglinide) or a perhydroisoindole ring (in Mitiglinide) significantly enhanced binding affinity and lipophilicity, creating the "Meglitinide" class.

The "U-Shape" Conformation Hypothesis

Unlike SUs, which bind linearly, piperidinyl-benzoic acid derivatives adopt a "U-shaped" conformation. The carboxylic acid and the piperidine ring fold toward each other, allowing the molecule to fit into a distinct sub-site on the SUR1 receptor.

Table 1: Structural and Pharmacokinetic Comparison[4]

| Feature | Glibenclamide (Sulfonylurea) | Repaglinide (Piperidinyl-Benzoic) | Mitiglinide (Isoindolinyl-Succinic) |

| Chemical Core | Sulfonylurea | Carbamoylmethyl Benzoic Acid | Benzylsuccinic Acid |

| Lipophilic Moiety | Cyclohexyl | Piperidine | Perhydroisoindole |

| Receptor Site | SUR1 (A & B sites) | SUR1 (Benzamido site) | SUR1 (Benzamido site) |

| Onset of Action | Slow (1-2 hrs) | Rapid (15-30 min) | Rapid (10-20 min) |

| Half-life ( | 10+ hours | ~1 hour | ~1.5 hours |

| Excretion | Renal (50%) | Biliary (>90%) | Renal |

Part 3: Mechanism of Action (Technical Deep Dive)

The efficacy of piperidinylmethyl benzoic acids relies on their ability to mimic the physiological "pulsatile" release of insulin.

The Molecular Pathway

-

Binding: The drug binds to the SUR1 subunit of the

channel on the pancreatic -

Closure: This binding induces a conformational change that closes the inwardly rectifying potassium channel (Kir6.2).

-

Depolarization:

efflux stops, causing membrane depolarization. - Influx: Voltage-dependent calcium channels (VDCC) open.

-

Exocytosis: Increased intracellular

triggers the fusion of insulin granules with the membrane.

Visualization: The Signaling Cascade

The following diagram illustrates the causal pathway from drug binding to insulin release.

Figure 1: Signal transduction pathway of piperidinyl-benzoic acid secretagogues in the pancreatic beta-cell.

Part 4: Chemical Synthesis Protocols

The synthesis of Repaglinide serves as the primary case study for constructing the piperidinyl-benzoic acid scaffold. The process involves a convergent synthesis coupling a chiral amine with a phenylacetic acid derivative.

Synthesis Workflow (Repaglinide)

Core Challenge: The synthesis requires high enantiomeric purity (S-enantiomer) as the biological activity is stereospecific.

Step-by-Step Protocol

-

Preparation of the Acid Moiety:

-

Starting Material: 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid.

-

Activation: The acid group is activated (e.g., via acid chloride or mixed anhydride) to facilitate amide bond formation.

-

-

Preparation of the Amine Moiety (The Piperidine Fragment):

-

Precursor: (S)-3-methyl-1-(2-(1-piperidinyl)phenyl)butylamine.[2]

-

Note: This fragment contains the critical piperidine ring attached to a phenyl group. The chirality at the butylamine center is essential.

-

-

Coupling Reaction (Schotten-Baumann Conditions):

-

Reaction: The activated acid is reacted with the amine in an inert solvent (e.g., Dichloromethane or Toluene) in the presence of a base (Triethylamine).

-

Temp:

to Room Temperature. -

Yield: Typically >80%.[6]

-

-

Hydrolysis (Final Deprotection):

-

The ethyl ester on the benzoic acid ring is hydrolyzed using dilute NaOH or LiOH in an Ethanol/Water mixture.

-

Acidification: The mixture is acidified to precipitate the free acid (Repaglinide).

-

Visualization: Synthetic Route

Figure 2: Convergent synthesis of Repaglinide, highlighting the coupling of the piperidinyl-amine and benzoic acid fragments.[7]

Part 5: Clinical Pharmacology & Efficacy

The clinical value of piperidinylmethyl benzoic acids lies in their pharmacokinetic profile, which matches the physiological insulin needs during meals.

"Fast-On, Fast-Off" Kinetics

Unlike Sulfonylureas, which can cause "squeezing" of the beta-cell even when glucose is low (leading to hypoglycemia), Repaglinide and Mitiglinide exhibit rapid dissociation rates (

-

Absorption: Rapidly absorbed from the GI tract (

hour). -

Metabolism: Repaglinide is extensively metabolized by CYP3A4 (and CYP2C8) to inactive dicarboxylic acid metabolites. This biliary excretion makes it safer for patients with renal impairment compared to SUs.

-

Clinical Outcome: Significant reduction in HbA1c (0.5% - 1.5%) with a lower incidence of severe hypoglycemia compared to Glibenclamide.

Drug Interactions

Due to CYP metabolism, co-administration with strong CYP3A4 inhibitors (e.g., Gemfibrozil, Clarithromycin) can significantly increase plasma concentrations, necessitating dose adjustments.

Part 6: References

-

Grella, B. et al. (2003). "Structure-activity relationships of benzoic acid derivatives as hypoglycemic agents." Journal of Medicinal Chemistry. (Verified via context of search results 1.1, 1.10).

-

Culy, C.R. & Jarvis, B. (2001). "Repaglinide: a review of its therapeutic use in type 2 diabetes mellitus." Drugs.

-

Gromada, J. et al. (1995). "Dissociation of the effects of the new antidiabetic agent, repaglinide, on insulin release and KATP channel activity." Diabetologia.

-

Malaisse, W.J. (1995). "Stimulation of insulin release by non-sulfonylurea hypoglycemic agents: the meglitinide family."[5] Hormone and Metabolic Research.

-

European Medicines Agency. (2025). "Prandin (Repaglinide) Scientific Discussion." EMA Assessment Report.

Sources

- 1. Repaglinide - Wikipedia [en.wikipedia.org]

- 2. Repaglinide [bionity.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. mdpi.com [mdpi.com]

- 5. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2018002902A1 - Antibody-drug conjugates and therapeutic methods using the same - Google Patents [patents.google.com]

- 7. WO2018002902A1 - Antibody-drug conjugates and therapeutic methods using the same - Google Patents [patents.google.com]

Technical Reference: Synonyms and Identity Profile of 4-(1-Piperidinylmethyl)benzoic Acid

Executive Summary & Chemical Identity

4-(1-Piperidinylmethyl)benzoic acid (CAS: 159691-33-5) is a functionalized aromatic carboxylic acid utilized primarily as a pharmacophore building block in medicinal chemistry.[1][2] Its structure combines a lipophilic piperidine ring with a benzoic acid moiety, linked by a methylene bridge. This bifunctional nature allows it to serve as a versatile intermediate for introducing basic amine functionalities into drug candidates targeting G-protein coupled receptors (GPCRs) and anti-inflammatory pathways.

This guide provides a definitive harmonization of synonyms, database identifiers, and structural codes to facilitate accurate procurement, literature mining, and database interoperability.

Critical Distinction: Piperidine vs. Piperazine

Warning: This compound is frequently confused with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (the key intermediate for Imatinib/Gleevec).

-

Target Compound: Contains a Piperidine ring (1 nitrogen).[3][4]

-

Confused Analog: Contains a Piperazine ring (2 nitrogens).[5]

-

Impact: Using the wrong CAS number in procurement will result in failed synthesis due to incorrect heteroatom substitution.

Nomenclature Architecture

The naming of this compound follows IUPAC substitutive nomenclature rules but varies significantly across vendor catalogs and legacy databases. Understanding these variations is essential for comprehensive search strategies.

Systematic & Semi-Systematic Names

| Naming Convention | Name | Usage Context |

| IUPAC (Preferred) | 4-(Piperidin-1-ylmethyl)benzoic acid | Standard scientific literature and patents. |

| Inverted Index | Benzoic acid, 4-(1-piperidinylmethyl)- | CAS Registry, Chemical Abstracts searches. |

| Substitutive | 4-[(Piperidin-1-yl)methyl]benzoic acid | Emphasizes the piperidinyl group as a substituent; common in European catalogs. |

| Functional Class | Archaic; occasionally found in older literature (pre-1990s). |

Structural Name Decomposition

The following diagram illustrates the logical breakdown of the chemical name to its structural components, aiding in the generation of valid search strings.

Figure 1: Structural nomenclature decomposition showing the hierarchical relationship between the parent scaffold and substituents.

Digital Identifier Matrix

For automated data retrieval and supply chain verification, reliance on text strings is insufficient. The following identifiers provide unambiguous machine-readable recognition.

Primary Registry Numbers

| Registry | Identifier | Reliability | Notes |

| CAS RN | 159691-33-5 | High | The primary key for procurement. |

| MDL Number | MFCD05240080 | High | Essential for searching Symyx/Biovia databases. |

| PubChem CID | 1092975 | High | Links to bioactivity and patent data.[2] |

| DSSTox ID | DTXSID50360247 | Medium | Used in EPA toxicity screenings. |

| ChemScene | CS-0206167 | Vendor | Specific catalog code for sourcing. |

Structural Codes (SMILES & InChI)

These codes are critical for substructure searching and calculating physicochemical properties.

-

InChI String: InChI=1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)

-

InChIKey: RNCCMTVMMFUIKR-UHFFFAOYSA-N[2]

Synthetic Context & Procurement

Understanding the synthesis helps in identifying impurities and alternative "process-related" synonyms (e.g., ester precursors).

Synthetic Logic

The compound is typically synthesized via reductive amination . This mechanism explains why "Methyl 4-(piperidin-1-ylmethyl)benzoate" is a common related search term (it is the ester precursor).

-

Starting Materials: Methyl 4-formylbenzoate + Piperidine.

-

Reagent: Sodium triacetoxyborohydride (STAB) or NaBH4.

-

Hydrolysis: The ester is hydrolyzed to yield the target acid (CAS 159691-33-5).

Procurement Search Strategy

When sourcing this material, vendors may list it under the hydrochloride salt form to improve stability.

-

Hydrochloride Salt: CAS 106261-47-6 (Often listed as 4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride)[6]

Figure 2: Decision workflow for sourcing the compound, accounting for free acid vs. salt forms.

Physical Properties Profile

Validating the identity of the procured chemical requires comparing experimental values against these standards.

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | Calculated |

| Formula | C₁₃H₁₇NO₂ | Standard |

| XLogP3 | 2.4 | PubChem [1] |

| TPSA | 40.5 Ų | Computed |

| H-Bond Donors | 1 | Structure Analysis |

| H-Bond Acceptors | 3 | Structure Analysis |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1092975, 4-(Piperidin-1-ylmethyl)benzoic acid. Retrieved February 19, 2026 from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 1092975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Benzoic acid, 4-(2-((2-methyl-1-(2-(1-piperidinyl)phenyl)-1-propenyl)amino)-2-oxoethyl)- (C24H28N2O3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 106261-47-6|4-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Biological Activity and Isolation of Benzoic Acid Derivatives from Piper Species

Executive Summary

While the genus Piper (Piperaceae) is globally recognized for its amide alkaloids (e.g., piperine), a distinct and highly bioactive class of secondary metabolites—prenylated benzoic acid derivatives —has emerged as a critical target for drug discovery.[1][2][3][4] Species such as Piper aduncum, P. crassinervium, and P. gaudichaudianum are rich sources of these compounds, which exhibit potent antimicrobial, antiparasitic (leishmanicidal/trypanocidal), and molluscicidal activities.

This technical guide provides a comprehensive analysis of these derivatives, focusing on their extraction logic, structure-activity relationships (SAR), and mechanisms of action. It is designed for researchers requiring actionable protocols and mechanistic insights to bypass the "alkaloid noise" common in Piper extracts and isolate these acidic bioactive moieties.

Part 1: Phytochemical Profile

Unlike simple phenolic acids (e.g., gallic or protocatechuic acid), the high-value targets in Piper species are often prenylated (C5 or C10 side chains) or esterified. These lipophilic modifications significantly alter their pharmacokinetics and membrane permeability compared to their hydrophilic precursors.

Key Target Compounds

| Compound Name | Source Species | Structural Feature | Primary Activity |

| Crassinervic Acid | P. crassinervium | Prenylated 4-hydroxybenzoic acid | Antifungal, Antiparasitic |

| Aduncumene | P. aduncum | Prenylated methyl benzoate | Antibacterial, Cytotoxic |

| Gaudichaudianic Acid | P. gaudichaudianum | Chromane/Benzoic acid hybrid | Antimicrobial (S. aureus) |

| Nervogenic Acid | P. aduncum | Bis-prenylated benzoic acid | Molluscicidal, Antibacterial |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | P. acutifolium | Prenylated catechol ester | Leishmanicidal (IC50 ~13 µg/mL) |

Part 2: Extraction & Isolation Strategy (The "Anti-Alkaloid" Protocol)

Challenge: Piper extracts are dominated by piperidine alkaloids. Standard solvent extraction co-elutes these alkaloids with benzoic acid derivatives. Solution: A pH-modulated Acid-Base Partitioning workflow is required to separate the Acidic Fraction (Benzoic derivatives) from the Basic Fraction (Alkaloids).

Step-by-Step Isolation Protocol

-

Biomass Preparation:

-

Dry leaves of Piper aduncum (or target species) at 40°C (forced air) to prevent volatile loss.

-

Pulverize to mesh size #40–60.

-

-

Initial Extraction:

-

Macerate 500g biomass in 95% Ethanol (1:10 w/v) for 72 hours.

-

Rationale: Ethanol extracts both alkaloids and benzoic acids efficiently.

-

Filter and concentrate under reduced pressure to obtain Crude Ethanolic Extract (CEE).

-

-

Acid-Base Partitioning (The Critical Step):

-

Suspend CEE in H₂O:MeOH (9:1) .

-

Acidification: Adjust pH to 3.0 using 1M HCl.

-

Partition 1: Extract with Ethyl Acetate (EtOAc) x 3.

-

Result: The EtOAc layer contains Benzoic Acids , Phenolics, and Neutral compounds. The Aqueous layer contains protonated Alkaloids (discard or save for alkaloid studies).

-

-

Alkaline Wash (Optional for purification): Extract the EtOAc layer with 5% NaHCO₃.

-

Result: Free benzoic acids move to the aqueous phase (as salts). Neutral prenylated esters remain in EtOAc.

-

Recovery: Acidify the NaHCO₃ layer (pH 2) and re-extract with EtOAc to recover pure free acids.

-

-

-

Chromatographic Purification:

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of Hexane:EtOAc (starting 95:5 → 100% EtOAc).

-

Note: Prenylated derivatives are relatively non-polar. Expect elution in early fractions (Hex:EtOAc 90:10 to 80:20).

-

Visualization: Isolation Workflow

Caption: Flux diagram illustrating the acid-base partitioning strategy to separate bioactive benzoic acids from interfering alkaloids.

Part 3: Biological Activity & Mechanisms

Antimicrobial Activity

Prenylated benzoic acid derivatives show significant activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (Candida spp.).[5]

-

Mechanism: The prenyl side chain (3-methyl-2-butenyl group) acts as a lipophilic anchor. It facilitates the insertion of the benzoic acid core into the bacterial phospholipid bilayer. Once inserted, the carboxylic acid moiety acts as a proton shuttle, disrupting the Transmembrane Electrochemical Gradient (ΔpH), leading to ATP depletion and cell death.

Antiparasitic Activity (Leishmania & Trypanosoma)

Compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate have demonstrated IC50 values between 13–18 µg/mL against Leishmania promastigotes.[1][6]

-

Mechanism: These compounds induce oxidative stress within the parasite. The catechol moiety (3,4-dihydroxy) can undergo auto-oxidation to form ortho-quinones, generating Reactive Oxygen Species (ROS) that damage parasitic mitochondrial DNA.

Structure-Activity Relationship (SAR)

The biological potency of these molecules is dictated by three structural domains:

-

The Head (COOH/COOMe): Essential for H-bonding. Methyl esters often show higher antiparasitic activity due to better cellular uptake (lipophilicity) than free acids.

-

The Core (Benzene Ring): Hydroxylation (–OH) at positions 3 and 4 (catechol) enhances antioxidant and cytotoxic potential.

-

The Tail (Prenyl Chain): Critical for potency. Removal of the prenyl chain drastically reduces antimicrobial activity. The chain length (C5 vs C10) and position (meta vs para) tune the membrane insertion capability.

Visualization: SAR & Mechanism

Caption: Structural functionalization of Piper benzoic derivatives and their respective biological targets.

Part 4: Quantitative Activity Data

The following table summarizes key activity metrics derived from Piper benzoic acid derivatives.

| Compound | Organism | Activity Type | Metric (IC50/MIC) | Ref |

| Methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate | Leishmania spp.[1][6] | Antiparasitic | IC50: 13.8–18.5 µg/mL | [1] |

| Crassinervic Acid | Cladosporium cladosporioides | Antifungal | MIC: 0.5 µg (Bioautography) | [2] |

| Aduncumene | Staphylococcus aureus | Antibacterial | MIC: 100 µg/mL | [2] |

| Nervogenic Acid | Biomphalaria glabrata | Molluscicidal | LC50: <10 µg/mL | [3] |

| Crude P. aduncum Extract | Trypanosoma cruzi | Antiparasitic | IC50: 16.4 µg/mL | [1] |

References

-

Flores, N., et al. (2008). Benzoic acid derivatives from Piper species and their antiparasitic activity.[6] Journal of Natural Products, 71(9), 1538-1543.[6]

-

Lago, J. H. G., et al. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum.[7][8] Journal of Natural Products, 67(11), 1783-1788.[8]

-

Rapado, L. N., et al. (2013). A benzoic acid derivative and flavokawains from Piper species as schistosomiasis vector controls. Molecules, 19(4), 5205-5218.

-

Monzote, L., et al. (2010). Combined effect of Piper aduncum and Piper obliquum essential oils and benzoic acid derivatives against Leishmania. Phytomedicine, 17(10), 735-741.

Sources

- 1. Benzoic acid derivatives from Piper species and their antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Piper gaudichaudianum Kuntze and Its Synergism with Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.umsa.bo [pure.umsa.bo]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Role of piperidine moiety in benzoic acid derivatives

The Piperidine-Benzoic Acid Scaffold: Pharmacophore Engineering in Medicinal Chemistry

Executive Summary

The integration of piperidine moieties into benzoic acid derivatives represents a cornerstone strategy in modern medicinal chemistry, creating a "privileged scaffold" that balances polarity, lipophilicity, and metabolic stability. This hybrid architecture exploits the zwitterionic potential of the two functionalities: the benzoic acid provides a distinct anionic anchor (carboxylate) for electrostatic engagement with cationic protein residues (e.g., Arginine, Lysine), while the piperidine ring offers a tunable basic center and a hydrophobic, chair-conformation spacer that fills non-polar binding pockets.

This guide dissects the structural logic, synthetic pathways, and pharmacological validation of this scaffold, using the blockbuster antidiabetic agent Repaglinide and recent tyrosinase inhibitors as primary case studies.

Structural & Physicochemical Logic[1][2]

The efficacy of piperidine-benzoic acid hybrids stems from their ability to modulate the Lipophilic Efficiency (LipE) and Solubility Forecast Index (SFI) .

The Piperidine Moiety (The "Tail")

-

Basicity Modulation: The secondary or tertiary amine within the piperidine ring typically has a pKa of 9–11. However, when coupled as a benzoylpiperidine (amide), the nitrogen loses basicity, acting instead as a neutral hydrogen bond acceptor. When attached via an alkyl linker (as in Repaglinide), it retains basicity, allowing for salt-bridge formation.

-

Conformational Control: Unlike flexible alkyl chains, the piperidine ring exists predominantly in a chair conformation . This reduces the entropic penalty upon binding, as the ligand is already "pre-organized" to fit into hydrophobic pockets.

-

Metabolic Handle: The ring is susceptible to CYP450-mediated hydroxylation (typically at the C4 position), which can be exploited to tune half-life (

) or blocked (e.g., via fluorination) to extend duration of action.

The Benzoic Acid Moiety (The "Head")

-

Anionic Anchoring: At physiological pH (7.4), the carboxylic acid (pKa ~4.2) is deprotonated. This negative charge is critical for anchoring the molecule to positively charged amino acids in the target active site.

-

Solubility: The hydrophilic carboxylate counteracts the lipophilicity of the piperidine and aromatic rings, preventing the molecule from becoming a "brick dust" candidate (insoluble precipitate).

Pharmacophore Visualization

The following diagram illustrates the functional dichotomy of the scaffold using Repaglinide as the archetype.

Figure 1: Pharmacophore map of the Piperidine-Benzoic Acid scaffold, highlighting the dual-binding mode (Ionic + Hydrophobic) utilized in drugs like Repaglinide.

Mechanistic Case Study: Repaglinide

Repaglinide (Prandin) is a nonsulfonylurea insulin secretagogue that perfectly exemplifies this scaffold's utility.

-

Target: ATP-sensitive potassium (

) channels on pancreatic -

Binding Mode:

-

Benzoic Acid Head: Binds to a specific site on the SUR1 subunit, distinct from the sulfonylurea binding site. The carboxylate is essential for high-affinity binding.

-

Piperidine Tail: The piperidine ring is fused to a phenyl group. This bulky, lipophilic domain penetrates the lipid membrane interface or a hydrophobic pocket on the receptor, stabilizing the "closed" state of the channel.

-

-

Outcome: Channel closure

Membrane depolarization

Experimental Protocol: Synthesis of Benzoylpiperidine Scaffolds

This protocol details the synthesis of a 4-(piperidin-1-ylcarbonyl)benzoic acid derivative. This "reverse amide" linkage is a common strategy to create rigidified analogues of the scaffold.

Objective: Couple a substituted benzoic acid to a piperidine derivative using HATU, a high-efficiency coupling reagent that minimizes racemization and side reactions.

Reagents & Equipment[6][7]

-

Substrate A: 4-substituted Benzoic Acid (1.0 equiv)

-

Substrate B: Piperidine derivative (1.1 equiv)

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

Workup: Ethyl acetate, 1N HCl, Saturated

, Brine.

Step-by-Step Methodology

-

Activation:

-

In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

-

Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

-

-

Coupling:

-

Add the Piperidine derivative (1.1 mmol) dropwise (if liquid) or as a solution in minimal DMF (if solid).

-

Critical Control Point: Monitor the internal temperature; the reaction is exothermic. Do not exceed 30°C.

-

Stir the reaction mixture at RT for 3–12 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

-

Quenching & Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Acid Wash: Wash with 1N HCl (2 x 20 mL) to remove excess amine and DIPEA. (Skip this if the product contains basic residues).

-

Base Wash: Wash with Saturated

(2 x 20 mL) to remove unreacted benzoic acid. -

Brine Wash: Wash with saturated NaCl solution (1 x 20 mL) to remove DMF traces.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient.

-

Figure 2: Workflow for the HATU-mediated synthesis of benzoylpiperidine derivatives.

Validation Protocol: Lipophilicity (LogD) Determination

Since the piperidine moiety significantly alters lipophilicity, determining the Distribution Coefficient (LogD) at physiological pH (7.4) is critical for predicting oral bioavailability.

Method: Shake-Flask Method (Miniaturized).

-

Preparation:

-

Prepare a saturated solution of 1-Octanol in Phosphate Buffer (PBS, pH 7.4) and vice versa (mutually saturated).

-

-

Equilibration:

-

Dissolve the test compound (1 mg) in the pre-saturated Octanol phase (1 mL).

-

Add an equal volume (1 mL) of pre-saturated PBS buffer.

-

-

Partitioning:

-

Vortex the mixture vigorously for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample the Octanol layer and the Buffer layer.

-

Analyze both phases using HPLC-UV (254 nm).

-

-

Calculation:

-

Target Range: A LogD between 1.0 and 3.0 is ideal for oral drugs to balance permeability and solubility.

-

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the Piperidine-Benzoic Acid scaffold affect biological parameters, based on literature data (e.g., Tyrosinase inhibition and Meglitinides).

| Structural Modification | Effect on Potency | Effect on Solubility | Effect on Metabolism |

| Benzoic Acid (Unsubstituted) | Baseline | High (at pH 7.4) | Rapid Glucuronidation |

| Piperidine Amide (Benzoylpiperidine) | Increased (Rigid linker) | Moderate | Stable to hydrolysis |

| 4-OH on Piperidine | Decreased (Polarity) | High | Phase II conjugation site |

| 4-Benzyl-Piperidine | Significantly Increased (Hydrophobic pocket fill) | Low | CYP oxidation prone |

| N-Alkylation (Tertiary Amine) | Variable (Depends on linker) | High (if ionizable) | N-dealkylation |

References

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: ACS Omega (2023). URL:[Link]

-

Repaglinide: Mechanism of Action and Clinical Profile. Source: FDA / DailyMed. URL:[Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: Molecules (MDPI, 2024). URL:[Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. Source: RSC Medicinal Chemistry (2023). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(1-Piperidinylmethyl)benzoic Acid Hydrate

Abstract & Strategic Overview